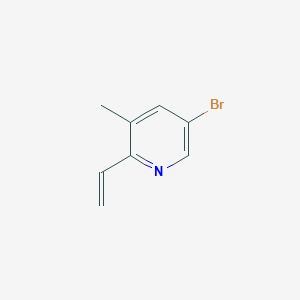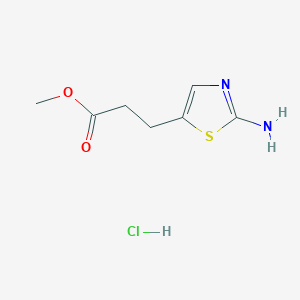![molecular formula C7H6BrN3 B13133665 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13133665.png)
4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The structural resemblance between the fused imidazopyridine ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-methylpyridine with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[4,5-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can have different biological activities and applications .
Applications De Recherche Scientifique
4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor agonist, it modulates the activity of the GABA A receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system . This modulation can lead to various therapeutic effects, including anticonvulsant and anxiolytic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Used in the development of various drugs, including proton pump inhibitors and aromatase inhibitors.
Uniqueness
4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can lead to distinct biological activities and therapeutic potential. Its bromine atom allows for further functionalization, making it a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H6BrN3 |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
4-bromo-3-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-10-5-2-3-9-7(8)6(5)11/h2-4H,1H3 |
Clé InChI |
FEDRERVMXNOPET-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)

![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)




![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)






